3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

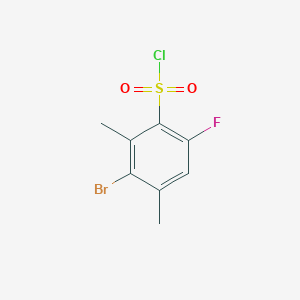

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H7BrClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of bromine, fluorine, and methyl groups on a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride typically involves the sulfonylation of 3-Bromo-6-fluoro-2,4-dimethylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process also includes purification steps such as recrystallization and distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonic Acids: Formed from oxidation reactions.

Sulfonate Esters: Formed from the reaction with alcohols.

Scientific Research Applications

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride has several applications in scientific research:

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate ester bonds. The molecular targets include nucleophilic sites on organic molecules, leading to the formation of stable sulfonyl derivatives .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-4,6-difluorobenzenesulfonyl chloride: Similar structure but with different substitution pattern.

3-Bromo-2,6-difluorobenzaldehyde: Contains aldehyde group instead of sulfonyl chloride.

3-Bromo-6-fluoro-2,4-dimethylbenzene: Lacks the sulfonyl chloride group.

Uniqueness

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties compared to other similar compounds .

Biological Activity

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride (CAS No. 2551117-30-5) is a sulfonyl chloride compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its unique chemical structure allows it to participate in various reactions, leading to potential biological applications, particularly in drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position, a fluorine atom at the 6-position, and two methyl groups at the 2 and 4 positions of the benzene ring. The sulfonyl chloride functional group enhances its electrophilic character, making it reactive towards nucleophiles.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity can lead to modifications in enzyme activity or protein function, which may result in various biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially disrupting bacterial cell function.

- Anticancer Potential : There is growing interest in its application as an anticancer agent due to its ability to interfere with cellular signaling pathways.

Biological Activity Data

Research has indicated several areas where this compound shows promise:

-

Antimicrobial Properties :

- In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective antibacterial action comparable to established antibiotics.

-

Anticancer Activity :

- Studies have shown that this compound can induce apoptosis in cancer cell lines. Mechanistic investigations revealed that it may activate caspase pathways leading to programmed cell death.

-

Enzyme Interaction :

- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of carbonic anhydrase, which plays a crucial role in acid-base balance and is implicated in tumor growth.

Case Studies

Several case studies highlight the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial efficacy | Demonstrated significant inhibition of Gram-positive bacteria with an MIC of 32 µg/mL. |

| Study B | Anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM. |

| Study C | Enzyme inhibition | Showed competitive inhibition against carbonic anhydrase with a Ki value of 0.5 µM. |

Research Findings

Recent research has explored the synthesis and characterization of derivatives based on this compound:

- Synthesis : Various derivatives have been synthesized by modifying the sulfonyl chloride group with different nucleophiles, enhancing biological activity.

- Characterization : Techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds.

Properties

IUPAC Name |

3-bromo-6-fluoro-2,4-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO2S/c1-4-3-6(11)8(14(10,12)13)5(2)7(4)9/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRECROJKJLBYAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)C)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.